2,4,6-Trihydroxybenzophenone

Descripción general

Descripción

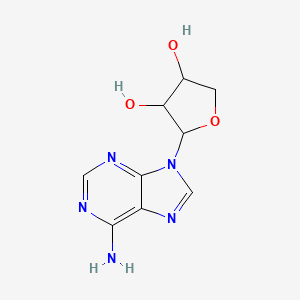

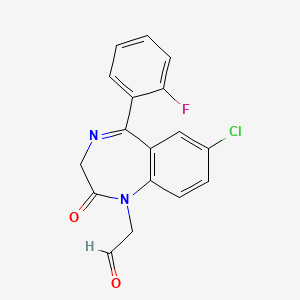

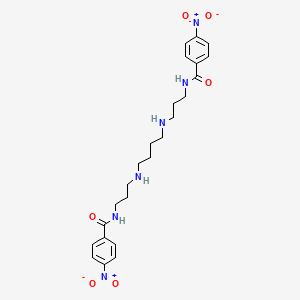

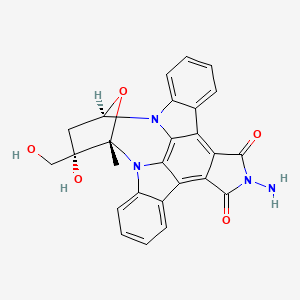

2,4,6-Trihydroxybenzophenone, also known as Phlorobenzophenone, is a chemical compound with the molecular formula C13H10O4 . It has an average mass of 230.216 Da and a monoisotopic mass of 230.057907 Da .

Synthesis Analysis

A study has shown that a recombinant E. coli, engineered to coexpress benzoate-CoA ligase from Rhodopseudomonas palustris (BadA) and benzophenone synthase from Garcinia mangostana (GmBPS), can transform sodium benzoate into 2,4,6-Trihydroxybenzophenone . This transformation involves the formation of benzoyl CoA from benzoate by the function of BadA, which subsequently condenses with the endogenous malonyl CoA by the catalytic function of BPS, resulting in 2,4,6-TriHB .Physical And Chemical Properties Analysis

2,4,6-Trihydroxybenzophenone has a density of 1.4±0.1 g/cm3, a boiling point of 406.4±14.0 °C at 760 mmHg, and a flash point of 213.7±16.6 °C . It has 4 H bond acceptors, 3 H bond donors, and 2 freely rotating bonds . Its ACD/LogP is 3.49, and its polar surface area is 78 Å2 .Aplicaciones Científicas De Investigación

Biotransformation in Engineered Escherichia coli

The compound 2,4,6-Trihydroxybenzophenone (2,4,6-TriHB) can be produced by engineered Escherichia coli through the biotransformation of sodium benzoate . This process involves the coexpression of benzoate-CoA ligase from Rhodopseudomonas palustris (BadA) and benzophenone synthase from Garcinia mangostana (GmBPS). The engineered E. coli accepts benzoate as the leading substrate for the formation of benzoyl CoA by the function of BadA and subsequently condenses, with the endogenous malonyl CoA by the catalytic function of BPS, into 2,4,6-TriHB .

Intermediate for Benzophenones and Xanthones Derivatives

2,4,6-TriHB serves as an intermediate in the synthesis of benzophenones and xanthones derivatives . These derivatives have a wide range of applications in various fields, including pharmaceuticals, cosmetics, and materials science.

Synthesis of Natural Products

The synthesis of natural products by E. coli is a challenging alternative method of environmentally friendly minimization of hazardous waste . The transformation of sodium benzoate into 2,4,6-TriHB by engineered E. coli represents a new artificial pathway that could lead to further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups .

Nonlinear Optical Applications

2,4,6-TriHB has been used in the growth and characterization of organic single crystals for nonlinear optical applications . Nonlinear optics is a field of physics that deals with the interaction of light with matter under conditions such that the response of the material is nonlinear. This has applications in many areas, including telecommunications, medicine, and materials processing.

Pharmacological Activities

Benzophenone, which can be derived from 2,4,6-TriHB, comes with a variety of structures and pharmacological activities . The most important sources of biologically active benzophenones are plants in the Clusiaceae and Hypericaceae, which have been a huge benefit on human health .

Poststructural Modifications

2,4,6-TriHB serves as a basic benzophenone skeleton (BBS) that undergoes poststructural modifications, including hydroxylation, cyclization, and prenylation, yielding a myriad range of prenylated benzophenone derivatives .

Mecanismo De Acción

While specific mechanisms of action for 2,4,6-Trihydroxybenzophenone are not available, a study has shown that a similar compound, 2,2’,4-trihydroxybenzophenone, has antimicrobial activity against bacterial pathogens of poultry . It was found to act on the bacterial cell wall and showed a synergistic effect with bacitracin .

Safety and Hazards

The safety data sheet for a similar compound, 2,4,4’-Trihydroxybenzophenone, indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray, avoid contact with skin and eyes, and to wear protective clothing .

Direcciones Futuras

The successful transformation of sodium benzoate into 2,4,6-Trihydroxybenzophenone by engineered E. coli suggests potential for further syntheses of other benzophenone derivatives via the addition of various genes to catalyze for functional groups . This system could lead to environmentally friendly methods of synthesizing these compounds .

Propiedades

IUPAC Name |

phenyl-(2,4,6-trihydroxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-9-6-10(15)12(11(16)7-9)13(17)8-4-2-1-3-5-8/h1-7,14-16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPEXFJVZFNYXGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0063072 | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3555-86-0 | |

| Record name | 2,4,6-Trihydroxybenzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3555-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003555860 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, phenyl(2,4,6-trihydroxyphenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0063072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4,6-trihydroxybenzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.559 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the biological significance of 2,4,6-trihydroxybenzophenone?

A1: 2,4,6-Trihydroxybenzophenone is a key precursor in the biosynthesis of various biologically active secondary metabolites in plants, including polyprenylated benzoylphloroglucinols and xanthones. [] These compounds exhibit a range of activities, including cytotoxic, antimicrobial, and antioxidant properties. [, , , , ]

Q2: How is 2,4,6-trihydroxybenzophenone synthesized in nature?

A2: In plants like Garcinia mangostana (mangosteen), 2,4,6-trihydroxybenzophenone is produced by the enzyme benzophenone synthase (BPS). [] This enzyme catalyzes the condensation of benzoyl-CoA with three units of malonyl-CoA. []

Q3: Can 2,4,6-trihydroxybenzophenone be produced through biotransformation?

A3: Yes, researchers have successfully engineered Escherichia coli to produce 2,4,6-trihydroxybenzophenone from sodium benzoate. [] This was achieved by introducing genes encoding for benzoate-CoA ligase (BadA) and benzophenone synthase (GmBPS). []

Q4: What structural features of benzophenone synthase (BPS) contribute to its substrate specificity?

A4: Crystallographic studies of GmBPS revealed that the amino acid residues Met264, Tyr266, and Gly339 play a crucial role in substrate binding. [] These residues are positioned to accommodate the 2,4,6-trihydroxybenzophenone product while hindering the binding of other molecules like naringenin. [] Additionally, Ala257 expands the active site cavity, potentially facilitating the initiation and cyclization reactions. []

Q5: Can chalcone synthase (CHS) also produce 2,4,6-trihydroxybenzophenone?

A5: Yes, although typically utilizing 4-coumaroyl-CoA, recombinant CHS from Hypericum androsaemum can convert benzoyl-CoA to 2,4,6-trihydroxybenzophenone alongside pyrone byproducts. [, ]

Q6: How does the substrate specificity of CHS compare to BPS?

A6: CHS exhibits broader substrate specificity compared to BPS. [] While BPS preferentially uses benzoyl-CoA, CHS can utilize both aromatic and aliphatic CoA esters, including benzoyl-CoA, phenylacetyl-CoA, isovaleryl-CoA, and isobutyryl-CoA. []

Q7: Can the substrate specificity of CHS be altered?

A7: Yes, site-directed mutagenesis of amino acids within the active site of CHS can modify its substrate preference. [] For example, a triple mutant of CHS (L263M/F265Y/S338G) exhibited an increased preference for benzoyl-CoA over its usual substrate, 4-coumaroyl-CoA. []

Q8: What is the molecular formula and weight of 2,4,6-trihydroxybenzophenone?

A8: The molecular formula is C13H10O4, and the molecular weight is 230.22 g/mol.

Q9: Are there any synthetic routes for the production of 2,4,6-trihydroxybenzophenone and its derivatives?

A9: Yes, 2,4,6-trihydroxybenzophenone can be synthesized through prenylation of 2,4,6-trihydroxybenzophenone with 2-methyl-3-buten-2-ol in the presence of boron trifluoride etherate. [] This reaction yields various prenylated derivatives, including the naturally occurring vismiaphenone A. [] Additionally, 3-geranyl- and 3-prenyl-2,4,6-trihydroxybenzophenone have been synthesized using a multi-step approach involving methylation, Friedel-Crafts acylation, demethylation, and geranylation reactions. []

Q10: Have 2,4,6-trihydroxybenzophenone derivatives been isolated from natural sources?

A10: Yes, numerous 2,4,6-trihydroxybenzophenone derivatives have been isolated from various plant species. For example, hypersampsones A-F were isolated from Hypericum sampsonii, [] while cratoxyarborenones A-F were identified in Cratoxylum sumatranum. [] These natural products often exhibit potent biological activities.

Q11: What is the significance of prenylation in 2,4,6-trihydroxybenzophenone derivatives?

A11: Prenylation, the attachment of isoprene units, significantly influences the bioactivity and structural diversity of 2,4,6-trihydroxybenzophenone derivatives. [] This modification is frequently observed in natural products, contributing to their complex structures and diverse biological activities.

Q12: Are there any specific examples of bioactive 2,4,6-trihydroxybenzophenone derivatives and their activities?

A12: Yes, compounds like (E)-3-(2-hydroxy-7-methyl-3-methyleneoct-6-enyl)-2,4,6-trihydroxybenzophenone and 8-benzoyl-2-(4-methylpenten-3-yl)chromane-3,5,7-triol, isolated from Tovomita longifolia, displayed cytotoxic activity against several human cancer cell lines. [] Other examples include 1,3,5,7-tetrahydroxy-8-isoprenylxanthone and 1,3,5-trihydroxy-8-isoprenylxanthone from Tovomita krukovii, which exhibited inhibitory effects against Candida albicans secreted aspartic proteases. []

Q13: What are the future directions for research on 2,4,6-trihydroxybenzophenone?

A13: Future studies can focus on:

- Further exploring the structure-activity relationship of 2,4,6-trihydroxybenzophenone derivatives to optimize their biological activities. []

- Developing more efficient and sustainable methods for their synthesis, potentially through engineered microbial platforms. []

- Investigating their potential applications in various fields, such as medicine and agriculture. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[(4-fluorophenyl)methyl]-3-pyrazolyl]-5-methyl-2-furancarboxamide](/img/structure/B1214680.png)